

Spectroscopic Profile of 2-Methoxy-5-methylbenzoic Acid: A Technical Guide

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Compound of Interest

Compound Name: 2-Methoxy-5-methylbenzoic acid

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **2-Methoxy-5-methylbenzoic acid**. The information is presented in a structured format to facilitate its use in research and development, particularly in the fields of medicinal chemistry and material science. This document outlines the expected spectral characteristics based on available data and spectroscopic principles, alongside detailed experimental protocols for obtaining such data.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for **2-Methoxy-5-methylbenzoic acid**.

Table 1: Infrared (IR) Spectroscopy Data

Wavenumber (cm ⁻¹)	Intensity	Assignment
~2500-3300	Broad	O-H stretch (Carboxylic Acid)
~2950	Medium	C-H stretch (Aromatic)
~2850	Medium	C-H stretch (Methyl & Methoxy)
~1700	Strong	C=O stretch (Carboxylic Acid)
~1600, ~1480	Medium-Strong	C=C stretch (Aromatic Ring)
~1250	Strong	C-O stretch (Aryl Ether)
~1150	Medium	C-O stretch (Carboxylic Acid)
~900-650	Medium-Strong	C-H bend (Aromatic, out-of-plane)

Note: The IR data is based on the graphical spectrum available from the NIST WebBook.[\[1\]](#)

Table 2: ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy Data (Predicted)

Chemical Shift (δ, ppm)	Multiplicity	Integration	Assignment
~10-12	Singlet (broad)	1H	-COOH
~7.8	Doublet	1H	Ar-H
~7.2	Doublet of doublets	1H	Ar-H
~6.9	Doublet	1H	Ar-H
~3.9	Singlet	3H	-OCH ₃
~2.3	Singlet	3H	Ar-CH ₃

Note: Predicted values are based on typical chemical shifts for substituted benzoic acids.[\[2\]](#)[\[3\]](#)

Table 3: ^{13}C Nuclear Magnetic Resonance (NMR) Spectroscopy Data (Predicted)

Chemical Shift (δ , ppm)	Assignment
~170	-COOH
~158	Ar-C (C-OCH ₃)
~135	Ar-C (C-CH ₃)
~133	Ar-CH
~122	Ar-CH
~120	Ar-C (C-COOH)
~112	Ar-CH
~56	-OCH ₃
~21	-CH ₃

Note: Predicted values are based on typical chemical shifts for substituted benzoic acids.[\[2\]](#)[\[4\]](#)

Table 4: Mass Spectrometry (MS) Data

m/z	Relative Intensity (%)	Assignment
166	High	[M] ⁺ (Molecular Ion)
151	Moderate	[M - CH ₃] ⁺
135	High	[M - OCH ₃] ⁺
123	Moderate	[M - COOH] ⁺
107	Moderate	[M - COOH - O] ⁺
91	Moderate	[C ₇ H ₇] ⁺ (Tropylium ion)

Note: Fragmentation pattern is predicted based on the principles of mass spectrometry for aromatic carboxylic acids.[\[5\]](#)[\[6\]](#)[\[7\]](#)

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in **2-Methoxy-5-methylbenzoic acid**.

Method: Attenuated Total Reflectance (ATR) FT-IR Spectroscopy.[\[8\]](#)

Procedure:

- Ensure the ATR crystal is clean by wiping it with a soft cloth dampened with isopropanol or ethanol, followed by a dry cloth.
- Record a background spectrum of the empty ATR crystal.
- Place a small amount of the solid **2-Methoxy-5-methylbenzoic acid** sample onto the center of the ATR crystal.
- Lower the press arm to ensure firm and even contact between the sample and the crystal.
- Acquire the IR spectrum of the sample over the range of 4000-400 cm^{-1} .
- Clean the ATR crystal and press arm thoroughly after the measurement.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To elucidate the carbon-hydrogen framework of **2-Methoxy-5-methylbenzoic acid**.

Method: ^1H and ^{13}C NMR Spectroscopy.[\[9\]](#)[\[10\]](#)[\[11\]](#)

Procedure:

- Sample Preparation: Dissolve approximately 5-10 mg of **2-Methoxy-5-methylbenzoic acid** in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl_3 or DMSO-d_6) in a clean, dry NMR tube.
- ^1H NMR Acquisition:

- Place the NMR tube in the spectrometer.
- Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve homogeneity.
- Acquire the ^1H NMR spectrum using appropriate parameters (e.g., pulse angle, acquisition time, relaxation delay).
- Process the raw data by applying Fourier transformation, phase correction, and baseline correction.
- Integrate the signals and reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).
- ^{13}C NMR Acquisition:
 - Using the same sample, acquire the ^{13}C NMR spectrum. This typically requires a larger number of scans due to the lower natural abundance of ^{13}C .
 - Proton decoupling is generally used to simplify the spectrum to single lines for each unique carbon.
 - Process the data similarly to the ^1H NMR spectrum.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of **2-Methoxy-5-methylbenzoic acid**.

Method: Electron Ionization Mass Spectrometry (EI-MS).[\[12\]](#)[\[13\]](#)[\[14\]](#)

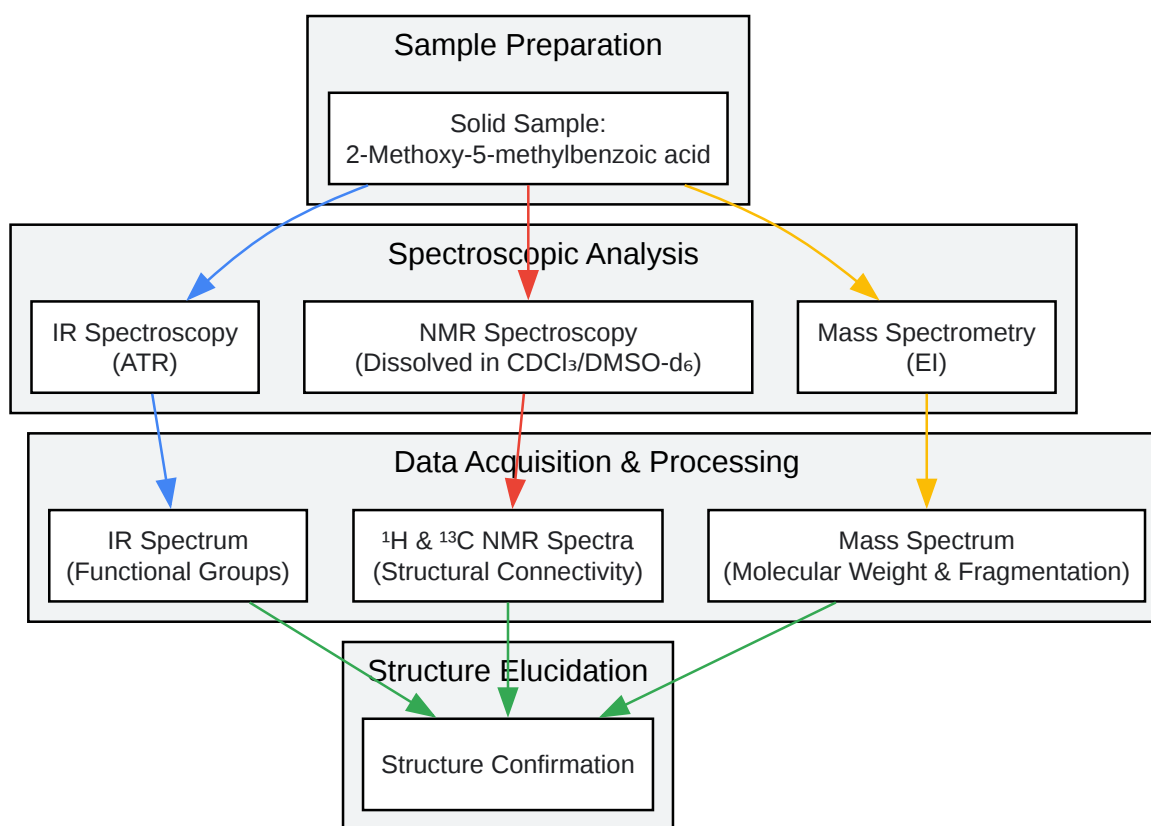
Procedure:

- Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples or after separation by gas chromatography (GC-MS).

- Ionization: Bombard the sample with a high-energy electron beam (typically 70 eV) in the ion source to generate the molecular ion ($[M]^+$) and various fragment ions.
- Mass Analysis: Accelerate the positively charged ions into the mass analyzer (e.g., a quadrupole or time-of-flight analyzer), where they are separated based on their mass-to-charge ratio (m/z).
- Detection: The separated ions are detected, and their abundance is recorded as a function of their m/z ratio, generating the mass spectrum.

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a solid organic compound like **2-Methoxy-5-methylbenzoic acid**.



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